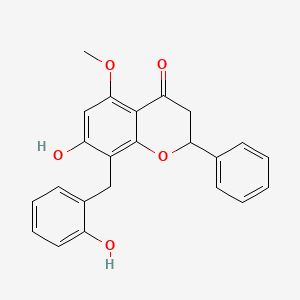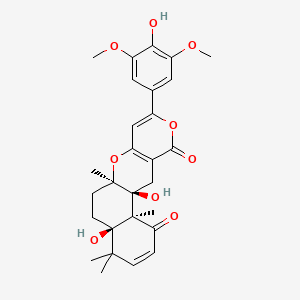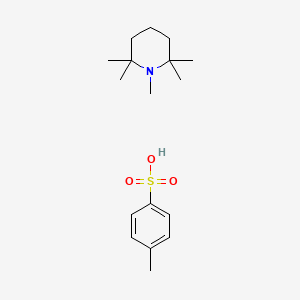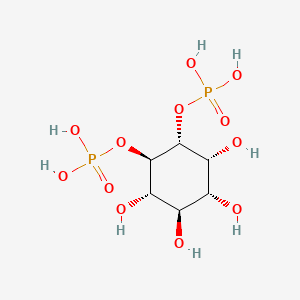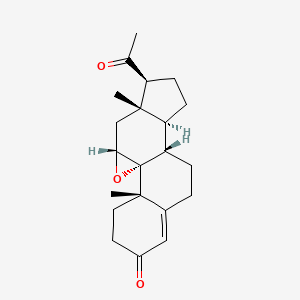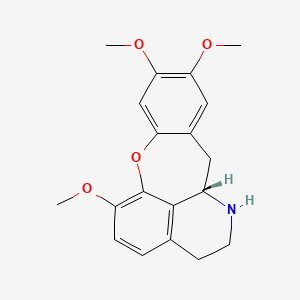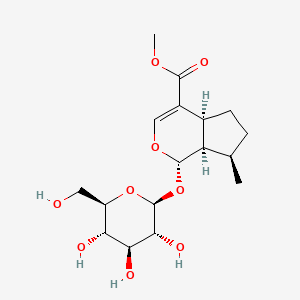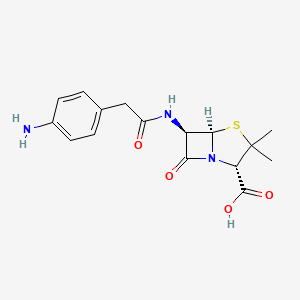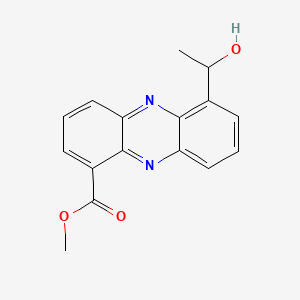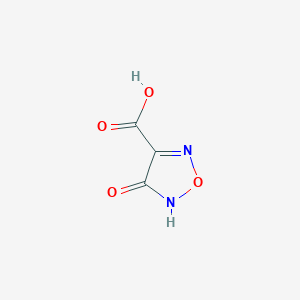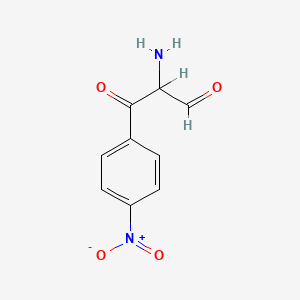
1-(4-Nitrophenyl)-2-amino-1,3-propandedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrophenyl)-2-amino-1,3-propandedione is an organic compound characterized by the presence of a nitrophenyl group attached to a propanedione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-2-amino-1,3-propandedione typically involves the reaction of 4-nitrobenzaldehyde with a suitable amine and a diketone. One common method includes the condensation of 4-nitrobenzaldehyde with 2-amino-1,3-propanedione under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the addition of catalysts like p-toluenesulfonic acid to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Nitrophenyl)-2-amino-1,3-propandedione undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Various nucleophiles like alkyl halides, acyl chlorides.
Major Products Formed:
Reduction: 1-(4-Aminophenyl)-2-amino-1,3-propandedione.
Oxidation: Corresponding oximes or nitriles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Nitrophenyl)-2-amino-1,3-propandedione has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-Nitrophenyl)-2-amino-1,3-propandedione involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
1-(4-Nitrophenyl)-2-amino-1,3-propanediol: Similar structure but with a diol group instead of a diketone.
1-(4-Nitrophenyl)-2-amino-1,3-propanediamine: Contains an additional amino group.
1-(4-Nitrophenyl)-2-amino-1,3-propanenitrile: Contains a nitrile group instead of a diketone.
Uniqueness: 1-(4-Nitrophenyl)-2-amino-1,3-propandedione is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
90417-68-8 |
|---|---|
Formule moléculaire |
C9H8N2O4 |
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
2-amino-3-(4-nitrophenyl)-3-oxopropanal |
InChI |
InChI=1S/C9H8N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-5,8H,10H2 |
Clé InChI |
ZIMDJKOGIYHXMV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(C=O)N)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C(=O)C(C=O)N)[N+](=O)[O-] |
Synonymes |
1-(4-nitrophenyl)-2-amino-1,3-propandedione nitrophenylaminopropanedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


